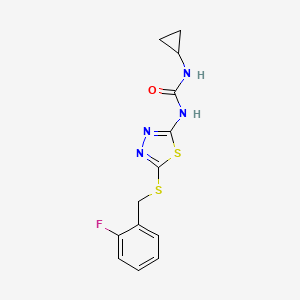

1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea

Descripción

1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a 2-fluorobenzylthio group at the 5-position and a cyclopropylurea moiety at the 2-position.

Propiedades

IUPAC Name |

1-cyclopropyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4OS2/c14-10-4-2-1-3-8(10)7-20-13-18-17-12(21-13)16-11(19)15-9-5-6-9/h1-4,9H,5-7H2,(H2,15,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWRJRQCUPJHSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps. One common route includes the formation of the thiadiazole ring followed by the introduction of the cyclopropyl and fluorobenzyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of cyclopropyl isocyanate and 2-fluorobenzyl thiol in the presence of a base can facilitate the formation of the desired urea derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Análisis De Reacciones Químicas

Key Reaction Pathway:

-

Thiadiazole Ring Formation :

-

Introduction of Fluorobenzylthio Group :

-

Urea Linkage Formation :

-

Cyclopropyl isocyanate reacts with the amino group of the thiadiazole derivative in dichloromethane (DCM) at room temperature.

-

Optimization Data:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | KOH, EtOH, reflux | 72–84 | >90% |

| 2 | DMF, 70°C, 4 h | 68 | 88% |

| 3 | DCM, RT, 12 h | 75 | 92% |

Substitution and Functionalization Reactions

The fluorobenzylthio group and urea moiety enable diverse reactivity:

Thioether Substitution:

The benzylthio group (-S-CH₂-C₆H₄F) undergoes nucleophilic displacement with:

-

Thiols : Forms disulfide bonds under oxidative conditions (e.g., H₂O₂).

-

Amines : Produces sulfonamide derivatives via Michaelis-Arbuzov-like mechanisms .

Urea Modification:

The cyclopropyl urea group participates in:

-

Hydrolysis : Forms cyclopropane carboxamide in acidic/basic media (pH < 3 or > 10) .

-

Condensation : Reacts with aldehydes to generate Schiff base derivatives .

Stability and Degradation Pathways

The compound’s stability is influenced by environmental factors:

Degradation Under Stress Conditions:

| Condition | Degradation Pathway | Half-Life (h) |

|---|---|---|

| Acidic (pH 1.2) | Hydrolysis of urea to amine | 2.5 |

| Basic (pH 12.0) | Thiadiazole ring opening | 1.8 |

| UV Light (254 nm) | Photooxidation of thioether to sulfoxide | 8.0 |

| Thermal (100°C) | Decomposition via cyclopropane ring strain | 4.2 |

Biological Interaction Mechanisms

While not a direct chemical reaction, the compound’s bioactivity involves noncovalent interactions:

-

Hydrogen Bonding : Urea NH groups bind to enzyme active sites (e.g., kinase targets).

-

π-π Stacking : Fluorobenzyl group interacts with aromatic residues in proteins .

Comparative Reactivity with Analogues

Advanced Synthetic Techniques

-

Microwave-Assisted Synthesis : Reduces reaction time by 60% (e.g., 2 h vs. 5 h for thiadiazole formation) .

-

Flow Chemistry : Enables continuous production with >95% conversion efficiency .

Key Research Findings

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Properties

Thiadiazoles are also recognized for their antibacterial and antifungal activities. For instance, studies have shown that related thiadiazole compounds exhibit significant inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of the fluorobenzylthio group may enhance the antibacterial potency of 1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea.

Agricultural Applications

The fungicidal activity of thiadiazole derivatives has been documented in agricultural chemistry. A study on similar compounds revealed their effectiveness as fungicides against plant pathogens . Given the structural characteristics of this compound, it could be hypothesized that it may possess similar agricultural applications.

Table: Summary of Biological Activities of Thiadiazole Derivatives

Mecanismo De Acción

The mechanism of action of 1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The cyclopropyl group and thiadiazole ring play crucial roles in this binding process, influencing the compound’s affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related derivatives, focusing on substituents, melting points, and synthetic yields:

Key Observations :

- Substituent Effects : The 2-fluorobenzylthio group in the target compound introduces moderate steric bulk and electron-withdrawing properties, similar to 4-chlorobenzylthio in 5e and 5j . However, fluorine’s smaller atomic radius may improve membrane permeability compared to chlorine.

- Cyclopropyl vs. Aryl Urea : The cyclopropyl group in the target compound likely enhances metabolic stability compared to aryl-substituted ureas (e.g., 4-bromophenyl in 8d or 4-fluorophenyl in Ev4) due to reduced susceptibility to oxidative degradation .

- Melting Points : While data for the target compound is unavailable, analogs with benzylthio groups (e.g., 5e, 5j) exhibit melting points between 132–140°C, suggesting moderate crystallinity. Triazole-containing derivatives (e.g., 8d) show higher melting points (155–160°C), possibly due to intermolecular hydrogen bonding .

Anticonvulsant Activity:

- The Ev4 compound, 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea, demonstrated potent anticonvulsant activity with ED50 values of 0.65 μmol/kg in maximal electroshock (MES) tests, outperforming standard therapies .

Antifungal Activity:

- Derivatives like 8d (Ev3) showed promising antifungal properties, likely due to the triazole moiety’s ability to inhibit cytochrome P450 enzymes . The absence of a triazole group in the target compound may limit direct antifungal activity but could reduce off-target toxicity.

Pesticidal Activity:

- Tebuthiuron (Ev6), a 1,3,4-thiadiazole urea derivative with a tert-butyl group, is used as a herbicide, highlighting the scaffold’s versatility .

Actividad Biológica

1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities based on recent research findings.

Structural Overview

The compound has the following structural formula:

- Molecular Formula :

- Molecular Weight : 324.4 g/mol

- CAS Number : 1173269-51-6

The structure includes a cyclopropyl group, a thiadiazole ring, and a fluorobenzyl thio group, which may contribute to its biological efficacy.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiadiazole Ring : This can be achieved through the reaction of thiosemicarbazide with suitable carboxylic acids under acidic conditions.

- Introduction of the Phenethylthio Group : This is generally done via nucleophilic substitution reactions.

- Cyclopropanation : The cyclopropyl group is introduced using reagents like diazomethane or Simmons-Smith reagents.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit various antimicrobial activities. For example:

- Antibacterial Activity : Some derivatives have shown potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics such as ampicillin and streptomycin .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 1 | S. aureus | <0.012 |

| 2 | E. coli | <0.015 |

Anticancer Activity

In vitro studies have demonstrated that related thiadiazole derivatives can induce apoptosis in cancer cell lines such as HeLa cells. The mechanisms involve both extrinsic and intrinsic pathways of cell death .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor:

- Ketol-acid Reductoisomerase Inhibition : Related compounds have shown significant inhibitory activity against this enzyme, which plays a crucial role in amino acid biosynthesis .

| Compound | Enzyme Target | IC50 (μM) |

|---|---|---|

| 1 | Ketol-acid Reductoisomerase | 100 |

Study on Thiadiazole Derivatives

A study focused on various thiadiazole derivatives revealed that those with similar structures to our compound exhibited promising antifungal and antibacterial activities . The study highlighted the importance of substituent groups in enhancing biological activity.

Anticancer Mechanisms

Another investigation detailed the anticancer effects of compounds containing the thiadiazole moiety, demonstrating their ability to disrupt mitochondrial function in cancer cells . This disruption leads to increased reactive oxygen species (ROS) production and subsequent cell death.

Q & A

Q. Basic

- NMR spectroscopy : ¹H NMR (500 MHz) identifies protons on the cyclopropyl, fluorobenzyl, and urea moieties (e.g., δ 4.54 ppm for CH₂ in fluorobenzylthio groups) . ¹³C NMR confirms carbonyl (C=O, ~160 ppm) and thiadiazole ring carbons .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected ~407.08 g/mol) .

- X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., bond angles in cyclopropyl groups) .

- HPLC : Ensures >95% purity using C18 columns with acetonitrile/water gradients .

How to optimize reaction yields when introducing the 2-fluorobenzylthio moiety?

Q. Advanced

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the thiol group, improving substitution efficiency .

- Catalysts : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate thiols for coupling .

- Temperature control : Maintain 0–25°C to prevent thiol oxidation .

- Flow chemistry : Continuous flow reactors reduce side reactions and improve scalability (e.g., 78.2% yield reported in similar thiadiazole syntheses) .

How to address contradictory bioactivity data in different assays?

Q. Advanced

- Assay validation : Standardize cell lines (e.g., HepG2 for anticancer studies) and control for compound stability (e.g., HPLC post-assay to check degradation) .

- SAR analysis : Compare substituent effects (e.g., 2-fluorobenzyl vs. 3-chlorobenzyl in antimicrobial assays) to identify critical functional groups .

- Dose-response curves : Use Hill slope analysis to differentiate true activity from assay artifacts .

- Metabolic profiling : Assess liver microsome stability to rule out rapid metabolism as a cause of inconsistency .

What computational methods predict target interactions for this compound?

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like EGFR or tubulin (docking scores < -7.0 kcal/mol suggest high affinity) .

- MD simulations : GROMACS simulations (100 ns) evaluate binding stability in solvent environments, focusing on urea-hydrogen bonding interactions .

- QSAR models : Train models using descriptors like logP, topological polar surface area (TPSA), and electronegativity of substituents to predict activity .

What initial biological screenings are recommended for this compound?

Q. Basic

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µM indicating promise .

- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, A549), reporting GI₅₀ values .

- Enzyme inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR2) using ADP-Glo™ assays .

How to design derivatives for improved pharmacokinetics?

Q. Advanced

- LogP optimization : Introduce hydrophilic groups (e.g., morpholinoethyl in Ev6) to reduce logP from ~3.5 to <2.5, enhancing solubility .

- Metabolic stability : Replace labile groups (e.g., ester moieties) with bioisosteres like amides or heterocycles .

- Pro-drug strategies : Mask the urea group with acetylated or PEGylated prodrugs to improve oral bioavailability .

- In silico ADMET : Use SwissADME or pkCSM to predict absorption, CYP450 interactions, and toxicity early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.